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Compound of Interest

Compound Name: ML345

Cat. No.: B15615858 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Biological Activity of ML345

For Researchers, Scientists, and Drug Development Professionals

Abstract
ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE),

a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's

disease. This document provides a comprehensive overview of the chemical properties,

biological activity, and experimental methodologies related to ML345. It is intended to serve as

a technical guide for researchers and professionals in drug development.

Chemical Properties of ML345
ML345 is a synthetic compound identified through an ultra high-throughput screening (uHTS)

campaign.[1][2] Its chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

5-fluoro-2-[2-(4-morpholinyl)-5-

(4-

morpholinylsulfonyl)phenyl]-1,2

-benzisothiazol-3(2H)-one

[1]

Molecular Formula C21H22FN3O5S2 [3]

Molecular Weight 479.54 g/mol [3]

CAS Number 1632125-79-1 [3]

Appearance White to off-white solid

SMILES

O=C1C2=C(SN1C3=CC(S(N4

CCOCC4)

(=O)=O)=CC=C3N5CCOCC5)

C=CC(F)=C2

[3]

InChI

InChI=1S/C21H22FN3O5S2/c

22-15-1-4-20-17(13-

15)21(26)25(31-20)19-14-

16(32(27,28)24-7-11-30-12-8-

24)2-3-18(19)23-5-9-29-10-6-

23/h1-4,13-14H,5-12H2

Solubility Soluble in DMSO and DMF

Biological Activity and Mechanism of Action
ML345 is a potent and selective inhibitor of the insulin-degrading enzyme (IDE), with a reported

IC50 of 188 nM.[3] IDE is a key enzyme responsible for the degradation of several peptide

hormones, most notably insulin and amyloid-beta (Aβ). By inhibiting IDE, ML345 can increase

the half-life of these peptides, thereby potentiating their biological effects.

The mechanism of action of ML345 involves the covalent modification of a specific cysteine

residue, Cys819, within the IDE active site.[1][2] This targeted interaction confers a high degree

of selectivity for IDE over other metalloproteases.
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Recent research has also identified ML345 as a potent and selective inhibitor of the NLRP3

inflammasome, acting independently of its IDE inhibitory activity.[4] In mouse models, ML345
was shown to be well-tolerated and effective in alleviating inflammatory responses in NLRP3-

associated disorders.[4]

Quantitative Biological Data
Parameter Value Target/System Reference

IC50 188 nM
Insulin-Degrading

Enzyme (IDE)
[3]

No comprehensive pharmacokinetic or pharmacodynamic data for ML345 as an IDE inhibitor in

animal models has been published in the reviewed literature.

Signaling Pathways
Insulin Signaling Pathway and Role of IDE
IDE plays a crucial role in terminating insulin signaling by degrading insulin. Inhibition of IDE by

ML345 is expected to prolong insulin's action, leading to enhanced downstream signaling

through the PI3K/Akt pathway.
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Insulin signaling pathway and the inhibitory action of ML345 on IDE.

Experimental Protocols
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The following are summaries of key experimental protocols used in the characterization of

ML345, based on the probe report from the NIH Molecular Libraries Program.[1]

Ultra High-Throughput Screening (uHTS) for IDE
Inhibitors
This protocol outlines the primary screening assay used to identify ML345.
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Start

Dispense 1nM IDE enzyme
into 384-well plates

Add test compounds (1% DMSO final)
or DMSO control

Initiate reaction by adding
1µM FRET1 substrate

Incubate at room temperature

Read fluorescence to determine
IDE activity

Analyze data to identify
potential inhibitors

End

Click to download full resolution via product page

Workflow for the uHTS assay to identify IDE inhibitors.

Protocol Summary:
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10 µL of wild-type recombinant IDE enzyme (final concentration 1 nM) is dispensed into each

well of a 384-well microtiter plate.

10 µL of test compounds dissolved in DMSO (final concentration 1%) or DMSO alone (for

high control) are added to the appropriate wells.

The enzymatic reaction is initiated by the addition of 10 µL of a FRET-based substrate

(FRET1, final concentration 1 µM).

The plate is incubated at room temperature, and the fluorescence is measured to determine

the rate of substrate cleavage, which is proportional to IDE activity.

A decrease in fluorescence signal compared to the control indicates inhibition of IDE.

Amyloid-Beta (Aβ) Degradation Assay
This fluorescence polarization (FP)-based assay is used to assess the ability of compounds to

inhibit the degradation of Aβ by endogenous cellular IDE.[1]
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Prepare cell lysate containing
endogenous IDE

Incubate lysate with test compound
(e.g., ML345) or vehicle control

Add fluorescein-labeled Aβ peptide
(FAβB)
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Aβ degradation

Measure fluorescence polarization

Analyze data to determine extent
of Aβ degradation

End
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Workflow for the Aβ degradation assay using fluorescence polarization.

Protocol Summary:
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A cell lysate containing endogenous IDE is prepared.

The lysate is pre-incubated with the test compound (e.g., ML345) or a vehicle control.

A fluorescein-labeled Aβ peptide (Fluorescein-Abeta-(1–40)-Lys-Biotin; FAβB) is added to

the mixture.

The reaction is incubated to allow for the degradation of the FAβB substrate by IDE.

Fluorescence polarization is measured. A high polarization value indicates that the FAβB is

largely intact (large molecule), while a low polarization value indicates that it has been

cleaved into smaller fragments.

Inhibition of Aβ degradation by the test compound results in a higher fluorescence

polarization signal compared to the control.

Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol is used to determine the selectivity of cysteine-reactive compounds like ML345
across the proteome.[1]
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Workflow for activity-based protein profiling to assess selectivity.

Protocol Summary:
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A complex proteome sample (e.g., cell lysate) is prepared.

The proteome is incubated with varying concentrations of ML345 for 30 minutes at 37°C.

During this step, ML345 will covalently bind to reactive cysteine residues, including Cys819

of IDE.

A broad-spectrum, cysteine-reactive fluorescent probe (e.g., 5 µM chloroacetamide-

Rhodamine) is then added and incubated for 30 minutes at 25°C to label all accessible,

reactive cysteine residues that were not blocked by ML345.

The proteins are separated by SDS-PAGE.

The gel is imaged to visualize the fluorescently labeled proteins.

A reduction in the fluorescent signal for a specific protein band in the presence of ML345
indicates that ML345 has bound to that protein, thus demonstrating its target engagement

and selectivity profile.

Conclusion
ML345 is a valuable chemical probe for studying the biological roles of the insulin-degrading

enzyme. Its high potency and selectivity make it a useful tool for investigating the therapeutic

potential of IDE inhibition in diseases such as type 2 diabetes and Alzheimer's disease.

Furthermore, its recently discovered activity as an NLRP3 inflammasome inhibitor opens new

avenues for its application in inflammatory conditions. The experimental protocols and data

presented in this guide provide a solid foundation for researchers to utilize ML345 in their

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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